(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide
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Overview
Description
This compound is a benzo[d]thiazole derivative, which is a type of heterocyclic compound. Benzo[d]thiazole derivatives are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The compound contains a benzo[d]thiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. It also has an acetamido group and a prop-2-yn-1-yl group attached to the benzothiazole core, and a bromobenzamide group connected via a double bond .Chemical Reactions Analysis
Benzo[d]thiazole derivatives can participate in various chemical reactions, particularly those involving the nitrogen and sulfur atoms in the thiazole ring .Scientific Research Applications
Antitumor Activity
Research on benzothiazole derivatives has demonstrated promising antitumor properties. For example, a study on new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings revealed significant anticancer activity against various cancer cell lines. This suggests that benzothiazole compounds, by extension, could be investigated for their efficacy in cancer treatment and their mechanism of action in inducing cell death in tumor cells (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Applications
Benzothiazoles have also been explored for their antimicrobial potential. A study on the synthesis, SAR, and anti-microbial evaluation of substituted 2-aminobenzothiazoles derivatives highlighted their effectiveness against resistant strains of bacteria. This research underscores the utility of benzothiazole derivatives as a scaffold for developing new antimicrobial agents to combat drug-resistant infections (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).
Photosensitizer for Photodynamic Therapy
In the realm of photodynamic therapy (PDT), certain benzothiazole derivatives have been identified as potent photosensitizers. A study on the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base highlighted their high singlet oxygen quantum yield. These properties make such compounds valuable for PDT applications, particularly in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal and Anti-inflammatory Properties
Benzothiazole derivatives have been evaluated for their antifungal and anti-inflammatory activities. Research into novel sulphonamide derivatives of benzothiazoles demonstrated good antimicrobial activity, indicating their potential in developing new therapeutic agents for treating fungal infections and inflammation (Fahim & Ismael, 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O2S/c1-3-10-23-16-9-8-15(21-12(2)24)11-17(16)26-19(23)22-18(25)13-4-6-14(20)7-5-13/h1,4-9,11H,10H2,2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADVVXAQDDBTTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Br)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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